molecular formula C15H9F5O3 B3006734 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS No. 329222-68-6

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde

Cat. No.: B3006734
CAS No.: 329222-68-6
M. Wt: 332.226
InChI Key: CKMVTIRWAOEGMF-UHFFFAOYSA-N
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Scientific Research Applications

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with pentafluorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the pentafluorophenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pentafluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzyl alcohol.

    Substitution: Products depend on the nucleophile used; for example, substitution of the methoxy group with a different alkoxy group.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and labeling studies. The pentafluorophenoxy group can enhance the compound’s lipophilicity and stability, making it suitable for various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the pentafluorophenoxy group, making it less lipophilic and potentially less stable.

    3-[(Pentafluorophenoxy)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.

    4-Methoxy-3-[(trifluoromethyl)phenoxy]benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorophenoxy group, which may alter its chemical properties and applications.

Uniqueness

4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is unique due to the combination of its methoxy, pentafluorophenoxy, and benzaldehyde groups. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVTIRWAOEGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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